N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-morpholin-4-ylbut-2-ynyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-20(18,14-6-2-1-3-7-14)15-8-4-5-9-16-10-12-19-13-11-16/h1-3,6-7,15H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAVUSOPOFQRSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide typically involves the reaction of 4-morpholinobut-2-yne with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as rhodium or copper can also enhance the efficiency of the reaction, allowing for large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the alkyne carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst
Major Products Formed
Scientific Research Applications
N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide: Characterized by the presence of a morpholine ring, a butynyl group, and a benzenesulfonamide moiety.
4-methoxy-3-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide: Similar structure with additional methoxy and methyl groups.
2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide: Contains a fluorine atom in place of a hydrogen atom on the benzene ring
Uniqueness
This compound is unique due to its combination of a morpholine ring and a butynyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment and other therapeutic applications. This article reviews available research findings, including in vitro studies, structure-activity relationships, and potential mechanisms of action.
Chemical Structure and Properties
This compound features a morpholine ring attached to a butynyl group and a benzenesulfonamide moiety. The compound's structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including this compound. These compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
In Vitro Studies:
-
Cell Lines Tested:
- A549 (lung cancer)
- MDA-MB-231 (breast cancer)
- U87-MG (glioblastoma)
- Mechanism of Action:
- Cytotoxicity:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. For example:
| Modification | Effect on Activity |
|---|---|
| Adding methyl groups | May lead to steric hindrance, reducing binding affinity |
| Altering the morpholine ring | Changes in solubility and bioavailability |
These modifications can help optimize the efficacy and selectivity of the compound for specific targets.
Study 1: Anticancer Efficacy in Lung Cancer Cells
In a controlled experiment, A549 lung cancer cells treated with this compound showed:
- G2/M Phase Arrest: Increased from approximately 4% to 12%.
- S Phase Blockade: Increased from about 5% to 31%.
These findings suggest that the compound effectively disrupts the cell cycle, leading to reduced proliferation and enhanced apoptosis .
Study 2: Selectivity Towards Cancer Cells
A comparative analysis indicated that this compound exhibited higher cytotoxicity towards cancer cells than normal fibroblast cells, highlighting its potential as a selective therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
